Baker's Yeast Reduction: Ethyl Ester Yields (R)-Alcohol with Moderate Selectivity, Octyl Ester Delivers (S)-Alcohol with High Selectivity
In a direct head-to-head comparison, baker's yeast reduction of ethyl 6-chloro-3-oxohexanoate afforded (3R)-6-chloro-3-hydroxyhexanoate in 49% yield and 30% enantiomeric excess (e.e.), whereas the octyl ester under identical conditions gave the (3S)-enantiomer in 62% yield and 90% e.e. [1]. This demonstrates that the ester group dictates both the stereochemical course and the efficiency of the bioreduction.
| Evidence Dimension | Enantioselectivity and yield in baker's yeast reduction |
|---|---|
| Target Compound Data | 49% yield, 30% e.e. (ethyl 6-chloro-3-oxohexanoate) |
| Comparator Or Baseline | 62% yield, 90% e.e. (octyl 6-chloro-3-oxohexanoate) |
| Quantified Difference | Octyl ester: 13% higher yield, 60% higher e.e., opposite absolute configuration |
| Conditions | Baker's yeast reduction |
Why This Matters
Procurement of the ethyl ester is essential when targeting (R)-configured intermediates, whereas the octyl ester is required for (S)-configured products, directly impacting synthetic route design and overall yield.
- [1] Gopalan, A. S.; Jacobs, H. K. Bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-α-lipoic acid. J. Chem. Soc., Perkin Trans. 1 1990, 1897-1900. View Source
